Osmundalin
Description
Historical Context and Initial Discoveries of Osmundalin
The study of natural products from ferns has a history rooted in ethnobotanical uses and early phytochemical investigations. This compound itself has been reported in species such as Osmunda japonica and Angiopteris. nih.gov Its aglycone, osmundalactone, was identified as a hydrolysis product of this compound in the fern species Osmunda japonica. mdpi.com Osmundalactone was also isolated in free form from this species. mdpi.com Early work, such as the isolation and structure determination of this compound and the synthesis of its aglycone osmundalactone, dates back to at least the 1970s. mdpi.comcapes.gov.br More recent studies have continued to isolate this compound from various fern sources, including the Australian fern Todea barbara. researchgate.netpublish.csiro.aupublish.csiro.auutas.edu.au
Academic Significance in Natural Products Chemistry
This compound holds academic significance within natural products chemistry due to its presence in ferns, a group of vascular plants known to produce a variety of phytochemicals, including flavonoids, terpenoids, and polyphenols. researchgate.netpublish.csiro.au The isolation and characterization of compounds like this compound contribute to the understanding of the metabolic diversity within these plant groups. researchgate.netpublish.csiro.aupublish.csiro.au Studies involving this compound and its aglycone, osmundalactone, have also been relevant in synthetic chemistry, with research focusing on the stereoselective synthesis of these lactones. researchgate.netresearchgate.net The chemical structure of this compound, a glycoside, and its aglycone, a lactone, provides interesting targets for synthetic methodologies. researchgate.netresearchgate.neted.ac.uk
Research Trajectories and Future Perspectives for this compound
Research on this compound has explored its potential biological activities. ontosight.ai These include investigations into its antioxidant, anti-inflammatory, and antimicrobial properties, which are often attributed to its phenolic core. ontosight.ai Studies have also examined its effects on insects, noting a stimulating effect on the deterrent cell of Bombyx mori. mdpi.comhodoodo.com The aglycone, osmundalactone, has also shown insect antifeeding activity against species like Plutella xylostella and Heliothis virescens. researchgate.net
Future research trajectories for this compound may involve further exploration of its biological activities and the mechanisms behind them. Given its presence in plants traditionally used for various purposes, detailed studies are warranted to fully understand its potential applications. researchgate.netdntb.gov.ua The synthesis of this compound and its analogs could also be a focus, allowing for the production of sufficient quantities for research and the modification of its structure to potentially enhance or alter its properties. researchgate.netresearchgate.net Continued natural product isolation studies from diverse fern species may also reveal new sources or related compounds with interesting chemical structures or biological activities. researchgate.netpublish.csiro.aupublish.csiro.au
Selected Research Findings Related to this compound and Osmundalactone:
| Compound | Source | Observed Activity/Note | Reference |
| This compound | Osmunda japonica | Hydrolysis product of osmundalactone | mdpi.com |
| This compound | Osmunda japonica | Stimulating effect on deterrent cell of Bombyx mori | mdpi.comhodoodo.com |
| This compound | Todea barbara | Isolated compound | researchgate.netpublish.csiro.aupublish.csiro.auutas.edu.au |
| This compound | Angiopteris | Reported presence | nih.gov |
| Osmundalactone | Osmunda japonica | Free form and hydrolysis product of this compound | mdpi.com |
| Osmundalactone | Tapinella atrotomentosa | Isolated compound (fungus) | mdpi.com |
| Osmundalactone | Angiopteris caudatiformis | Insect antifeeding activity | researchgate.net |
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O₈ | nih.govhodoodo.comchemspider.com |
| Molecular Weight | 290.27 g/mol | nih.govhodoodo.comchemspider.com |
| Physical State | Solid | nih.gov |
| Melting Point | 172.5 - 173.5 °C | nih.gov |
| PubChem CID | 5249536 | nih.gov |
| CAS Number | 54835-71-1 | nih.govhodoodo.comchemspider.com |
Structure
2D Structure
Properties
CAS No. |
54835-71-1 |
|---|---|
Molecular Formula |
C12H18O8 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C12H18O8/c1-5-6(2-3-8(14)18-5)19-12-11(17)10(16)9(15)7(4-13)20-12/h2-3,5-7,9-13,15-17H,4H2,1H3 |
InChI Key |
KZOPXYPPFZYEHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C=CC(=O)O1)OC2C(C(C(C(O2)CO)O)O)O |
melting_point |
172.5 - 173.5 °C |
physical_description |
Solid |
Origin of Product |
United States |
Natural Occurrence and Distribution of Osmundalin
Botanical Sources of Osmundalin
This compound is notably found in several species of ferns, a group of vascular plants that reproduce via spores.
Isolation from Fern Species
This compound has been successfully isolated from the rhizomes and aerial parts of several fern species. Prominent among these are members of the Osmundaceae family, often referred to as the royal fern family.
Osmunda japonica: This fern, also known as the Asian royal fern, is a significant source of this compound. Research has isolated this compound from Osmunda japonica and identified it as an antifeedant against certain insects, such as the larvae of the yellow butterfly (Eurema hecabe mandarina). scispace.comnih.gov Osmundalactone, the aglycone of this compound, has also been isolated from O. japonica. scispace.commdpi.com
Todea barbara: this compound has been obtained from Todea barbara, an Australian native fern species. publish.csiro.aupublish.csiro.auresearchgate.netresearchgate.netutas.edu.auresearchgate.net
Angiopteris caudatiformis: This ancient fern species, found primarily in Asia, has also yielded this compound from its rhizomes. acs.orgfigshare.comnih.gov Osmundalactone and other lactones like angiopterlactones A and B have also been isolated from A. caudatiformis. acs.orgfigshare.comnih.govgoogle.com
Osmunda regalis: Known as the royal fern, Osmunda regalis is another source of this compound. researchgate.netmdpi.com Osmundalactone, the aglycone, has also been reported in this species. mdpi.com
These findings highlight the presence of this compound in distinct fern genera and families, indicating a distribution across different lineages within the fern group.
Distribution Patterns Across Plant Genera and Families
The isolation of this compound from species belonging to the genera Osmunda, Todea, and Angiopteris suggests a distribution primarily within the fern lineage. Osmunda and Todea are members of the Osmundaceae family botanicohub.com, while Angiopteris belongs to the Angiopteridaceae family. The presence of this compound in these families indicates its occurrence within the Polypodiophyta division. While the provided information focuses on ferns, the co-occurrence of this compound with other secondary metabolites in these plants might suggest potential biosynthetic pathways or ecological roles that could be conserved or varied across different plant groups.
Geographical Prevalence and Habitat Diversity of this compound-Producing Plants
The fern species known to contain this compound exhibit a diverse geographical distribution and inhabit varied environments.
Osmunda japonica is widely distributed throughout Taiwan, Japan, and Korea. koreascience.kr It is a perennial herb. koreascience.kr In Japan, it is a popular edible fern harvested in mountainous communities, found in habitats influenced by terrain features. researchgate.netresearchgate.net
Todea barbara is an Australian native fern. publish.csiro.aupublish.csiro.auresearchgate.netresearchgate.netutas.edu.auresearchgate.net
Angiopteris caudatiformis is mainly found in Asia, with collections reported from Yunnan Province, China. acs.org
Osmunda regalis has a widespread occurrence in the temperate zones of the Northern and Southern hemispheres, including Europe, Southern Africa, America, and New Zealand. researchgate.netmdpi.com It is typically found in moist woods, swamps, lakes, marshes, stream banks, and wet meadows, often in rich to moist, acidic soil, and can tolerate light shade but thrives in more sun. mdpi.comrngr.netwisc.edu
This suggests that this compound-producing ferns are not restricted to a single geographical region or habitat type, but rather are found in diverse temperate and tropical environments across multiple continents.
Mycological Sources of Osmundalactone and Associated Compounds
Beyond the plant kingdom, osmundalactone, the aglycone of this compound, has also been identified in fungal species.
Tapinella atrotomentosa: This wood-rotting mushroom, commonly known as the velvet roll-rim, is a source of osmundalactone. mdpi.comwikipedia.orgebi.ac.ukscilit.com Osmundalactone was first obtained from Tapinella atrotomentosa in 1995. mdpi.com It is one of the lactone-type components isolated from this fungus, alongside 5-hydroxy-hex-2-en-4-olide. mdpi.comscilit.com Tapinella atrotomentosa has a global distribution, occurring in Europe, Asia, and North America on the roots and stumps of dead conifer species. mdpi.comwikipedia.org The presence of osmundalactone in this fungus is linked to a wound-activated defense mechanism. wikipedia.org
This highlights the occurrence of osmundalactone in a different kingdom of life, suggesting potentially distinct biosynthetic pathways compared to its production in ferns.
Co-occurrence with Related Secondary Metabolites in Natural Sources
This compound and osmundalactone are often found alongside other secondary metabolites in the organisms they are isolated from.
In ferns like Osmunda japonica, this compound co-occurs with compounds such as parasorboside (B1228848) and methyl (3S,5S)-5-hydroxy-3-(beta-D-glucopyranosyloxy)hexanoate, which also exhibit antifeedant properties. scispace.comnih.gov Other compounds isolated from O. japonica include dihydroisoosmudalin, maltol (B134687) beta-D-glucopyranoside, 2-deoxy-L-ribopyranolactone, 5-hydroxymethyl-2-furfural, and glycerin, as well as various sterols, fatty alcohols, and fatty acid esters. scispace.comnih.gov Flavonoids and phenolic constituents have also been reported in O. japonica. koreascience.kr
From Todea barbara, this compound is isolated along with other lactones, including 5,6-dihydro-5-hydroxy-6-methyl-2H-pyran-2-one and 5-(1-hydroxyethyl)-2(5H)-furanone, as well as flavonoid glycosides, a dihydrobenzofuran neolignan, and hydroxycinnamate/caffeic acid esters. publish.csiro.aupublish.csiro.auresearchgate.netresearchgate.netutas.edu.auresearchgate.net
Angiopteris caudatiformis contains this compound and osmundalactone along with unique lactones like angiopterlactones A and B, and 3,5-dihydroxy-γ-caprolactone. acs.orgfigshare.comnih.gov
In Osmunda regalis, this compound and osmundalactone are found among a variety of other natural products, including flavonoids, phenolic compounds, steroids (like ecdysterone), saturated fatty acids, alkanediols, ketoaldehydes, methyl palmitate, other fatty acid esters, and anthocyanins. mdpi.com
In Tapinella atrotomentosa, osmundalactone is found with 5-hydroxy-hex-2-en-4-olide and terphenyl quinones such as spiromentins C and B. mdpi.comscilit.com
The co-occurrence of this compound and osmundalactone with a diverse array of other secondary metabolites suggests complex metabolic pathways within these organisms and potentially synergistic ecological roles for these compounds. researchgate.netnih.gov
Here is a table summarizing the natural sources of this compound and Osmundalactone:
| Compound | Source Species | Kingdom | Type of Source | Part Isolated From | Co-occurring Compounds (Examples) |
| This compound | Osmunda japonica | Plantae | Fern | Rhizomes, Aerial parts | Parasorboside, Methyl (3S,5S)-5-hydroxy-3-(beta-D-glucopyranosyloxy)hexanoate, Osmundalactone, Flavonoids, Phenolic constituents scispace.comnih.govkoreascience.kr |
| This compound | Todea barbara | Plantae | Fern | Not specified | 5,6-dihydro-5-hydroxy-6-methyl-2H-pyran-2-one, 5-(1-hydroxyethyl)-2(5H)-furanone, Flavonoid glycosides, Hydroxycinnamate/caffeic acid esters publish.csiro.aupublish.csiro.auresearchgate.netresearchgate.netutas.edu.auresearchgate.net |
| This compound | Angiopteris caudatiformis | Plantae | Fern | Rhizomes | Osmundalactone, Angiopterlactones A and B, 3,5-dihydroxy-γ-caprolactone acs.orgfigshare.comnih.gov |
| This compound | Osmunda regalis | Plantae | Fern | Aerial parts | Osmundalactone, Flavonoids, Phenolic compounds, Steroids, Fatty acids, Anthocyanins mdpi.com |
| Osmundalactone | Osmunda japonica | Plantae | Fern | Not specified | This compound, 5-hydroxy-2-hexen-4-olide scispace.com |
| Osmundalactone | Angiopteris caudatiformis | Plantae | Fern | Rhizomes | This compound, Angiopterlactones A and B, 3,5-dihydroxy-γ-caprolactone acs.orgfigshare.comnih.gov |
| Osmundalactone | Osmunda regalis | Plantae | Fern | Not specified | This compound mdpi.com |
| Osmundalactone | Tapinella atrotomentosa | Fungi | Mushroom | Fruiting bodies | 5-hydroxy-hex-2-en-4-olide, Spiromentins C and B mdpi.comscilit.com |
Biosynthetic Pathways and Precursors of Osmundalin
Proposed Biosynthetic Routes for Osmundalactone Aglycone
Osmundalactone is a lactone with a six-membered ring containing an oxygen atom. mdpi.commdpi.com While specific detailed pathways for osmundalactone biosynthesis are not as extensively documented as for other fern phloroglucinols, general principles of phloroglucinol (B13840) and lactone biosynthesis in plants offer potential routes. Phloroglucinol derivatives in ferns are often synthesized via polyketide pathways. researchgate.netwikipedia.org This typically involves the condensation of acetyl-CoA units or malonyl-CoA units, catalyzed by polyketide synthases. wikipedia.orggoogle.com
Studies on other fern constituents suggest that pathways involving acetate (B1210297) and propionate (B1217596) can contribute to the acyl side chains of phloroglucinol derivatives. thieme-connect.comthieme-connect.com Although osmundalactone itself does not possess extensive acyl side chains like some Dryopteris phloroglucinols, the core ring structure could potentially originate from similar polyketide-like condensation reactions. wikipedia.orggoogle.com
Biomimetic synthesis studies have explored routes to osmundalactone, providing potential chemical analogies to biological pathways. researchgate.netchemrxiv.orgutu.fitandfonline.comcrossref.orgresearchgate.net For example, syntheses starting from carbohydrate precursors like triacetyl-O-D-glucal have been reported, suggesting a possible link to central carbon metabolism. utu.fi Another synthetic route involved a reaction of 4,5-epoxy-2(E)-hexenoate, indicating that epoxide intermediates might play a role in the formation of the lactone ring. crossref.org
Research on the related compound angiopterlactone B, which is formed from osmundalactone, suggests that osmundalactone itself can undergo dimerization, potentially through a non-enzymatic or enzyme-assisted process in an aqueous environment. chemrxiv.orgchemrxiv.org This hints at the reactivity and potential transformations of osmundalactone once synthesized.
Glycosylation Mechanisms in Osmundalin Formation
This compound is a glucoside of osmundalactone, meaning a glucose molecule is attached to the osmundalactone aglycone. mdpi.comu-szeged.humdpi.com Glycosylation in plants is a common mechanism to alter the solubility, stability, and bioactivity of secondary metabolites. This process is catalyzed by glycosyltransferases, enzymes that transfer a sugar moiety from an activated nucleotide sugar donor to an acceptor molecule. creative-proteomics.comnih.govnih.gov
In the case of this compound, a glucosyltransferase would be responsible for attaching glucose to osmundalactone. The glucose donor is typically an activated form, such as UDP-glucose. creative-proteomics.comnih.gov O-linked glycosylation, where the sugar is attached to an oxygen atom (such as a hydroxyl group on the aglycone), is a common type of glycosylation in eukaryotes and occurs in the endoplasmic reticulum and Golgi apparatus. creative-proteomics.comwikipedia.org
While the specific glucosyltransferase involved in this compound formation has not been fully characterized, the general mechanism would involve the recognition of osmundalactone as the acceptor molecule and the transfer of glucose from UDP-glucose, forming a glycosidic bond. creative-proteomics.comnih.govnih.gov The stereochemistry of the glycosidic linkage (alpha or beta) is determined by the specific glycosyltransferase.
Precursor Molecules and Metabolic Intermediates
Based on the proposed polyketide-like biosynthesis of the phloroglucinol core, precursor molecules would likely include acetyl-CoA and malonyl-CoA. wikipedia.orggoogle.com These are fundamental building blocks in fatty acid and polyketide synthesis, derived from primary metabolism. mdpi.com
Studies on other fern phloroglucinols have utilized labeled precursors such as sodium acetate and sodium propionate in feeding experiments to trace their incorporation into the final products. thieme-connect.comthieme-connect.com This supports the involvement of acetate/malonate pathways in the formation of the carbon skeleton.
For the glucose moiety in this compound, the precursor is glucose, which is activated to UDP-glucose. creative-proteomics.comnih.gov Glucose is a primary product of photosynthesis and a central metabolite in plant energy metabolism.
Metabolic intermediates in the formation of osmundalactone would depend on the precise enzymatic steps involved in the proposed polyketide route. These could include linear or cyclized polyketo intermediates before the final lactone ring formation.
Enzymatic Machinery Involved in this compound Biosynthesis
The biosynthesis of this compound is mediated by a suite of enzymes. For the formation of the osmundalactone aglycone, key enzymes would likely include:
Polyketide Synthase (PKS): Catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketo chain. wikipedia.orggoogle.com Type III PKSs are known to produce phloroglucinol derivatives in some organisms. wikipedia.orggoogle.com
Cyclase/Lactonase: Enzymes that would facilitate the cyclization of the polyketo intermediate and the formation of the lactone ring. The specific type of enzyme would depend on the exact biosynthetic route.
For the glycosylation step, the crucial enzyme is:
Glucosyltransferase: Catalyzes the transfer of glucose from UDP-glucose to the osmundalactone aglycone. creative-proteomics.comnih.govnih.gov These enzymes are typically specific for both the sugar donor and the acceptor molecule.
While specific genes and enzymes for this compound biosynthesis in Osmunda japonica have not been fully elucidated, research in other fern species producing similar phloroglucinol glycosides provides a framework for understanding the enzymatic machinery involved. nih.govresearchgate.net Studies on the biosynthesis of other secondary metabolites in ferns, such as terpenoids and flavonoids, highlight the presence of diverse enzymatic pathways in these plants. nih.govresearchgate.net
The cellular localization of these enzymes is also important. Polyketide synthesis can occur in the cytosol or other compartments, while glycosylation typically takes place in the endoplasmic reticulum and Golgi apparatus in eukaryotes. creative-proteomics.comwikipedia.orgmdpi.com
Data Table: Proposed Enzymatic Activities in this compound Biosynthesis
| Biosynthetic Step | Proposed Enzyme Class | Substrates/Intermediates Involved |
| Osmundalactone core formation | Polyketide Synthase (PKS) | Acetyl-CoA, Malonyl-CoA, Polyketo intermediates |
| Lactone ring formation | Cyclase/Lactonase | Cyclized polyketo intermediate |
| Glycosylation | Glucosyltransferase | Osmundalactone, UDP-glucose |
Note: This table represents proposed enzymatic activities based on known biosynthetic pathways for similar compounds and general glycosylation mechanisms. Specific enzymes for this compound may vary.
Chemical Synthesis and Derivatization of Osmundalin
Total Synthesis Strategies for Osmundalactone Aglycone
Total synthesis approaches to osmundalactone aim to construct the dihydropyranone core structure with precise control over stereochemistry. These strategies often involve the formation of the six-membered ring and the introduction of the hydroxyl and methyl groups in the correct relative and absolute configurations.
Enantioselective and Diastereoselective Approaches
Enantioselective and diastereoselective methods are crucial for synthesizing the specific stereoisomer of osmundalactone found in nature, which is typically the (5R,6S) isomer tandfonline.com. Several approaches have been reported to control the stereochemistry during key bond-forming reactions. For example, stereoselective addition of a Grignard reagent to a protected α-hydroxy aldehyde has been utilized to establish stereocenters. researchgate.nettandfonline.com Another strategy involves stereoselective reduction reactions. researchgate.net Biocatalytic methods have also been explored, achieving high enantio- and diastereoselectivity in the formation of both cis- and trans-osmundalactone. chemrxiv.orgchemrxiv.org
Utilization of Chiral Pool Precursors (e.g., D-glyceraldehyde, D-mannitol)
The chiral pool approach leverages readily available, enantiomerically pure natural products as starting materials to introduce the required stereochemistry into the target molecule. D-glyceraldehyde derivatives have been employed as chiral precursors in the synthesis of osmundalactone and its epimers. tandfonline.comtandfonline.comoup.com For instance, (S)-1-methyl-2-oxoethyl benzoate, derived from 2,3-O-cyclohexylidene-D-glyceraldehyde, has been used as a starting material. tandfonline.comtandfonline.comoup.com While D-mannitol is a common chiral pool precursor for synthesizing various chiral molecules mdpi.comscribd.com, its direct application in a published synthesis of osmundalactone was not explicitly detailed in the search results, although related chiral pool strategies using other carbohydrates like D-glucal have been reported for osmundalactone synthesis utu.fiacs.org.
Key Synthetic Transformations (e.g., ring-closing metathesis, Achmatowicz rearrangement, Grignard additions)
Several key synthetic transformations are recurrent in osmundalactone synthesis:
Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming cyclic structures, including the dihydropyranone ring of osmundalactone. researchgate.netmedwinpublishers.comwikipedia.org This reaction involves the intramolecular coupling of two terminal alkenes catalyzed by transition metal complexes, often ruthenium-based catalysts. researchgate.netmedwinpublishers.comwikipedia.org RCM has been successfully applied in stereoselective syntheses of osmundalactone. researchgate.netresearchgate.net
Achmatowicz Rearrangement: This oxidative rearrangement of furfuryl alcohols provides a direct route to 2,3-dihydropyran-4-ones, which can serve as intermediates in the synthesis of the osmundalactone core. researchgate.netnih.govthieme-connect.com Biocatalytic versions of the Achmatowicz rearrangement using enzymes like chloroperoxidase have also been developed for osmundalactone synthesis. chemrxiv.orgnih.govresearchgate.net
Grignard Additions: Grignard reagents are widely used to form carbon-carbon bonds by adding to carbonyl compounds. dalalinstitute.comchemistrysteps.com In osmundalactone synthesis, stereoselective Grignard additions to α-hydroxy aldehydes have been employed to establish specific stereocenters. researchgate.netresearchgate.net
Catalytic Methodologies in Osmundalactone Synthesis
Catalytic methods play a significant role in achieving efficiency and selectivity in osmundalactone synthesis. Transition metal catalysis, particularly with ruthenium and molybdenum complexes, is central to ring-closing metathesis reactions. researchgate.netmedwinpublishers.comwikipedia.org Biocatalysis, utilizing enzymes such as alcohol dehydrogenases and chloroperoxidase, offers enantioselective routes to osmundalactone and its epimers, sometimes in elegant multi-enzyme cascades. chemrxiv.orgchemrxiv.orgresearchgate.netacs.orgscispace.comacs.org Organocatalysis has also been explored in the synthesis of chiral molecules, and while not explicitly detailed for osmundalactone in the provided snippets, it represents another avenue for catalytic asymmetric synthesis. mdpi.com
Glycosylation Methods for Osmundalin Formation
This compound is a glycoside, meaning it consists of osmundalactone linked to a sugar moiety, specifically glucose. nih.gov The formation of this compound from osmundalactone requires a glycosylation step, where the sugar is attached to the hydroxyl group of the lactone. While the provided search results focus heavily on the synthesis of the osmundalactone aglycone, one snippet mentions the addition of trichloroacetimidates obtained from osmundalactone and its epimer, which are common intermediates in glycosylation reactions. researchgate.net This suggests that standard glycosylation techniques, often involving activated sugar donors and catalysts, would be applied to couple glucose to the synthesized osmundalactone.
Synthetic Routes to this compound Epimers and Stereoisomers
The synthesis of osmundalactone epimers and stereoisomers is important for understanding the structure-activity relationships and confirming the stereochemistry of the natural product. Synthetic routes have been developed to access epimers, such as the 5-epimer of osmundalactone, starting from similar chiral pool precursors like D-glyceraldehyde. tandfonline.comtandfonline.comoup.comresearchgate.net These syntheses often involve controlling the stereochemical outcome of key steps, such as diastereoselective additions or reductions, or by starting with different stereoisomers of chiral building blocks. tandfonline.comresearchgate.net Chemoenzymatic approaches have also demonstrated the ability to selectively synthesize different cis- and trans-osmundalactone stereoisomers with high enantio- and diastereoselectivity. chemrxiv.orgchemrxiv.orgacs.org
Derivatization Strategies and Analog Preparation
Derivatization of natural products is a common strategy in chemistry to explore their properties, enhance activity, or improve pharmacological profiles. For compounds like this compound and its aglycone osmundalactone, derivatization can involve modifications to the sugar moiety (in this compound) or the lactone structure and its hydroxyl group (in osmundalactone).
Synthesis of Acylated Osmundalactone Derivatives
This compound itself can be considered a naturally occurring derivative of osmundalactone, formed through glycosylation rather than direct acylation of the lactone ring carbons uni.luuni.lu. Osmundalactone possesses a hydroxyl group , which is a potential site for acylation. Acylation typically involves the introduction of an acyl group (R-C=O) onto a molecule, often through the formation of an ester or amide linkage.
While the concept of acylation is a fundamental chemical transformation, specific detailed synthetic procedures for the acylation of osmundalactone to yield acylated osmundalactone derivatives were not prominently found in the provided search results. The literature primarily discusses this compound as a glucoside uni.luuni.lu. However, general methods for acylation of hydroxyl groups exist and could, in principle, be applied to the hydroxyl group of osmundalactone to synthesize acylated analogs.
Structural Modifications for Exploring Activity (e.g., functional group alterations)
Structural modifications of natural products are often undertaken to investigate the relationship between chemical structure and biological activity (Structure-Activity Relationship, SAR). These modifications can involve altering existing functional groups, introducing new ones, or modifying the carbon skeleton.
One form of structural modification relevant to osmundalactone that has been reported is the synthesis of its epimers. For instance, the synthesis of naturally occurring (+)-osmundalactone and its epimer, 4-epi-(+)-osmundalactone, from triacetyl-O-D-glucal has been described. Similarly, (-)-epi-osmundalactone has also been studied uni.lu. The synthesis of these epimers represents a specific type of structural modification involving the stereochemistry of the molecule, which can impact biological activity.
General approaches to structural modification for SAR studies involve systematic changes to different parts of the molecule to understand their contribution to the observed activity. This can include:
Modification of the hydroxyl group: Altering or replacing the hydroxyl group on osmundalactone could change its polarity, hydrogen bonding capacity, and reactivity, potentially affecting its interaction with biological targets.
Modification of the lactone ring: Changes to the unsaturation or substituents on the dihydropyranone ring of osmundalactone could also influence its activity.
Modification of the methyl group: Altering the methyl substituent's size or nature could explore steric effects on activity.
While the principles of functional group alteration and SAR studies are well-established in medicinal chemistry, specific detailed research findings on extensive SAR studies involving a series of systematically modified this compound or osmundalactone derivatives aimed at exploring their biological activity were not a major focus in the provided search results. The synthesis of osmundalactone and its epimers indicates that structural modifications are being explored, but comprehensive SAR data from these specific modifications were not detailed.
Biological Activities and Mechanistic Investigations Preclinical Focus
Antifeedant Activity of Osmundalin and Osmundalactone
This compound and Osmundalactone have been identified as compounds exhibiting antifeedant properties, primarily investigated against various insect larvae species.
Efficacy Against Insect Larvae (e.g., Eurema hecabe mandarina, Plutella xylostella, Heliothis virescens)
Studies have demonstrated the antifeedant efficacy of this compound and Osmundalactone against several insect species. Osmundalactone, the aglycone of this compound, has been reported as a main antifeedant compound found in Osmunda japonica. scispace.com Both Osmundalactone and this compound have shown antifeeding activities against the larvae of the yellow butterfly, Eurema hecabe mandarina. scispace.compublish.csiro.auresearchgate.netresearchgate.netnih.govpublish.csiro.aucolab.ws Osmundalactone has also demonstrated insect antifeeding activity against Plutella xylostella and Heliothis virescens. researchgate.netgoogle.comresearchgate.net
| Compound | Target Insect Larvae | Reported Activity | Source Plant(s) |
| This compound | Eurema hecabe mandarina | Antifeedant | Osmunda japonica, Todea barbara |
| Osmundalactone | Eurema hecabe mandarina | Antifeedant (main) | Osmunda japonica, Todea barbara, Angiopteris caudatiformis |
| Osmundalactone | Plutella xylostella | Antifeedant | Angiopteris caudatiformis |
| Osmundalactone | Heliothis virescens | Antifeedant | Angiopteris caudatiformis |
Concentration-Dependent Antifeedant Effects
While the antifeedant activity of this compound and Osmundalactone against specific insect larvae has been reported, detailed research findings specifically detailing the concentration-dependent effects were not prominently featured in the provided search results.
Proposed Mechanisms of Antifeedant Action (e.g., neurotoxic effects, digestive interference)
Antioxidant Activity
Investigations into the biological activities of this compound have also included assessments of its antioxidant potential.
In Vitro Radical Scavenging Assays (e.g., DPPH, ABTS assays)
This compound and other compounds isolated from Osmunda japonica have been evaluated for their antioxidant activity using in vitro radical scavenging assays, including the DPPH and ABTS assays. koreamed.org These compounds showed comparable results in these assays. koreamed.org The DPPH assay is commonly used to measure the hydrogen donating and free radical scavenging activities, while the ABTS assay can be applied to both water-soluble and lipid-soluble compounds. koreamed.orgepdf.pubresearchgate.net Osmundalactone has also been evaluated for antioxidant activity using DPPH and ORAC assays, showing a notable antioxidant property in the ORAC study. u-szeged.humdpi.com Some studies noted that Osmundalactone did not show activity in the DPPH assay or could not be evaluated due to color interference. mdpi.com
Cellular Antioxidant Defense Mechanisms
Specific research detailing the direct influence of this compound or Osmundalactone on cellular antioxidant defense mechanisms was not extensively covered in the provided search results. While some studies mention antioxidant activity in a cellular context or link compounds to broader antioxidant defense systems, specific mechanistic investigations for this compound were not found. koreamed.orgnih.gov
Structure-Activity Relationships for Antioxidant Potency
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, such as antioxidant potency. Research on various compounds, including phenolic-based derivatives and glycosylated flavonols, has explored the structural features contributing to antioxidant effects. For instance, studies on phenolic compounds have investigated electronic properties like OH bond homolytic dissociation enthalpy (BDE-OH) and ionization potential (IP), as well as lipophilic parameters, to correlate structure with antioxidant activity. researchgate.net Similarly, the glycosylation of flavonols has been shown to impact antioxidant capacity and activity, with the position of glycosylation influencing the effect. mdpi.com While these studies provide general principles for antioxidant SAR, specific detailed findings directly linking the structure of this compound to its antioxidant potency within a dedicated SAR study were not prominently found in the search results. However, the broader research on antioxidant SAR in structurally related compounds suggests that the presence and arrangement of hydroxyl groups and the glycosidic linkage in this compound are likely to play a significant role in any observed antioxidant activity. mdpi.comcapes.gov.brnih.gov
Investigation of this compound's Involvement in Metabolic Pathways
Investigations into this compound's involvement in specific metabolic pathways are an area of preclinical research. While the search results provide context on the metabolic pathways themselves, direct, detailed findings on this compound's specific role or modulation within these pathways were not extensively available. However, the provided outline suggests potential associations that warrant discussion based on the broader understanding of these biological processes.
Association with Glycerophospholipid Metabolism
Glycerophospholipids (GPLs) are essential components of cellular membranes and are involved in numerous cellular processes. nih.gov Disturbances in glycerophospholipid metabolism have been associated with various conditions, including type 2 diabetes mellitus and rheumatoid arthritis. nih.govmdpi.comnih.govbiorxiv.org Research has explored how factors like diet, such as fish oil-derived omega-3 fatty acids, can influence glycerophospholipid metabolic pathways. mdpi.com While the importance of glycerophospholipid metabolism is clear, specific research detailing this compound's direct association with or modulation of this pathway was not found in the provided search results.
Role in Glycosylphosphatidylinositol (GPI)-Anchor Biosynthesis
Glycosylphosphatidylinositol (GPI) anchors are glycolipids that attach proteins to the cell surface in eukaryotes. researchgate.netfrontiersin.orgresearchgate.netmdpi.com The biosynthesis of GPI anchors is a complex process occurring in the endoplasmic reticulum and involves numerous enzymes. researchgate.netfrontiersin.orgmdpi.com GPI-anchored proteins play crucial roles in cell signaling, adhesion, and other biological functions. researchgate.netmdpi.comnih.gov Impairment of GPI biosynthesis can have significant biological consequences, as seen in its critical role in syncytiotrophoblast differentiation and placental development. nih.gov Although the GPI-anchor biosynthesis pathway is well-studied, specific research detailing this compound's role or influence within this pathway was not identified in the search results.
Modulation of Autophagy Pathways
Autophagy is a fundamental cellular process involving the degradation and recycling of cellular components, essential for maintaining homeostasis and responding to stress. nih.govutrgv.edu Autophagy plays a complex, sometimes dual, role in various diseases, including cancer and neurodegenerative disorders. nih.govutrgv.edu Modulation of autophagy is being investigated as a potential therapeutic strategy in different contexts, such as osteosarcoma and glioblastoma. nih.govutrgv.edunih.govresearchgate.net While the modulation of autophagy is a significant area of research, specific findings on this compound's ability to modulate these pathways were not present in the provided search results.
Influence on Retrograde Endocannabinoid Signaling
Retrograde endocannabinoid signaling is a critical mechanism for regulating synaptic transmission in the central nervous system. mdpi.comgenome.jpnih.govresearchgate.netfrontiersin.org Endocannabinoids, such as 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (B1667382) (AEA), are released from postsynaptic neurons and act on cannabinoid receptors, primarily CB1 receptors, located on presynaptic terminals. mdpi.comgenome.jpnih.gov This signaling pathway can modulate neurotransmitter release and influence synaptic plasticity. mdpi.comgenome.jpnih.govresearchgate.net The endocannabinoid system is involved in various physiological processes and is a target for therapeutic interventions. mdpi.comgenome.jpfrontiersin.org Despite the importance of this signaling system, no information directly linking this compound to an influence on retrograde endocannabinoid signaling was found in the provided search results.
Preclinical Mechanistic Studies of Cellular and Molecular Effects
Mechanistic studies delve into the specific ways a compound exerts its biological effects, providing insights into its potential therapeutic applications and possible side effects. These studies often involve a combination of in vitro and in vivo approaches to build a comprehensive picture of the compound's activity.
In vitro cellular assays are fundamental tools in preclinical research to evaluate the biological activity of a compound in a controlled laboratory setting. pacificbiolabs.comnih.govabyntek.com These assays utilize cell cultures to investigate various cellular responses, such as proliferation, viability, death (apoptosis), migration, and the expression of specific proteins or genes. abyntek.comnih.gov
While specific detailed data on this compound's in vitro activity across a wide range of assays is not extensively detailed in the provided search results, the mention of this compound-type lactones having demonstrated insecticidal effects suggests potential biological activity that could be investigated using in vitro assays against relevant insect cell lines or targets. mdpi.comresearchgate.net Additionally, studies on other natural compounds from ferns, such as those investigating antioxidant activity in Osmunda regalis using colorimetric methods and HPLC-DAD analysis, indicate the types of in vitro assays that could be applied to this compound to assess similar properties. researchgate.net Cell-based assays are preferred when a compound has multiple functional domains whose intactness is required for effectiveness. pacificbiolabs.com Various methods exist for evaluating cellular activity in vitro, including colorimetric assays like the MTT assay for metabolic activity and flow cytometry for analyzing multiple cellular parameters. abyntek.com
The provided search results indicate that this compound is a component of plants like Osmunda japonica and Angiopteris, and this compound-type lactones have shown insect antifeeding activity against insects such as Plutella xylostella and Heliothis virescens in controlled conditions. mdpi.comresearchgate.net This suggests that in vivo studies using these insect species as models have been employed to evaluate the biological activity of this compound or related compounds. Animal models, particularly small animals like mice, are commonly used in preclinical research due to advantages in genetic control and reduced variability. diva-portal.orgmdpi.com In vivo bioluminescent imaging (BLI) is a noninvasive technique used to visualize and study biological processes in living animals, including tracking cells and monitoring gene expression, which could potentially be applied to study the effects of this compound. mdpi.com
Identifying the molecular targets and signaling pathways modulated by a compound is crucial for understanding its mechanism of action. mdpi.com Molecular targets can include specific proteins, enzymes, receptors, or genes that the compound interacts with, while signaling pathways are the series of molecular events that occur in a cell in response to a stimulus. mdpi.comnih.gov
While direct studies explicitly detailing this compound's molecular targets and signaling pathways are not present in the immediate search results, research on other natural compounds highlights common targets and pathways investigated in preclinical studies. For example, curcumin, another natural product, is known to regulate various molecular targets and modulate several signaling pathways, including transcription factors like NF-κB, growth factors, inflammatory cytokines, and protein kinases such as MAPK and Akt. nih.govwaocp.org Studies on apigenin, a flavonoid, have shown its involvement with targets like p21, NAG-1, and p53, affecting pathways related to apoptosis and cell cycle arrest. nih.gov Research on graviola extract also indicates inhibition of multiple signaling pathways and effects on protein expression related to hypoxia and glycolysis. mdpi.com Given that this compound is a natural product, it is plausible that future research may explore its interactions with similar types of molecular targets and signaling pathways known to be influenced by other bioactive plant compounds.
Comparing the mechanistic effects of this compound with those of related lactones can provide valuable insights into the structural features responsible for specific biological activities. Lactones are cyclic esters, and many natural products with diverse biological activities contain lactone rings. researchgate.netnih.govnih.gov this compound itself is described as a lactone of the this compound type. mdpi.com
The search results mention the isolation of this compound alongside other lactones, such as 5,6-dihydro-5-hydroxy-6-methyl-2H-pyran-2-one and 5-(1-hydroxyethyl)-2(5H)-furanone, from Todea barbara. researchgate.netpublish.csiro.au Studies on other lactones, like lactacystin, have investigated their mechanisms of action, such as the inactivation of the proteasome. nih.gov Research on the synthesis of naturally occurring lactones like osmundalactone (the aglycone part of this compound) and muricatacin, highlights the interest in their biological significance and synthesis. researchgate.net Comparative studies could involve assessing the relative potency of this compound and related lactones in the in vitro and in vivo models discussed earlier, and then investigating differences in their interactions with molecular targets or their effects on signaling pathways. Such comparisons can help identify which parts of the this compound molecule are crucial for its observed biological activities.
Interactive Data Tables:
In Vitro Activity Data: Listing cell lines tested, the type of assay performed (e.g., cell viability, apoptosis induction), and quantitative results such as IC50 values or percentage inhibition at specific concentrations.
In Vivo Study Outcomes: Summarizing animal models used, the measured biological effect (e.g., reduction in tumor size, modulation of inflammatory markers), and key quantitative data from the study.
Molecular Target Binding Data: If applicable, data on the binding affinity of this compound to specific molecular targets.
Signaling Pathway Modulation: Quantitative data showing the effect of this compound on the activity or expression of key components in relevant signaling pathways.
These interactive tables would allow users to filter, sort, and explore the data based on specific criteria, enhancing the accessibility and utility of the research findings.
Advanced Analytical Methodologies for Osmundalin Research
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods play a vital role in determining the molecular structure of organic compounds by analyzing their interaction with electromagnetic radiation. anu.edu.auegyankosh.ac.in For osmundalin, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Circular Dichroism (CD) spectroscopy provide complementary information essential for complete structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules by providing information about the carbon-hydrogen framework and the electronic environment of individual atoms. egyankosh.ac.inpublish.csiro.au Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely applied in the structural analysis of natural products like this compound. kyoto-u.ac.jppublish.csiro.au
Studies on this compound and its aglycone, osmundalactone, have utilized 1D NMR, specifically ¹H and ¹³C NMR, to identify different types of protons and carbons present in the molecule and their chemical shifts. mdpi.compublish.csiro.au The chemical shift values are indicative of the electronic environment of the nuclei, providing clues about the functional groups and bonding arrangements. egyankosh.ac.in
Furthermore, 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for establishing connectivity between atoms. publish.csiro.au COSY reveals correlations between coupled protons, while HSQC correlates protons with the carbons to which they are directly attached. kyoto-u.ac.jppublish.csiro.au HMBC provides information about correlations between protons and carbons separated by two or three bonds, helping to piece together the molecular skeleton. publish.csiro.au The application of these techniques has been central to confirming the structures of this compound and related lactones isolated from ferns. kyoto-u.ac.jppublish.csiro.au
NMR experiments are typically performed using spectrometers operating at various frequencies, such as 400 MHz, 600 MHz, or higher for ¹H NMR. publish.csiro.au Deuterated solvents like D₂O, CDCl₃, acetone-d₆, CD₃OD, and DMSO-d₆ are used to dissolve the samples, and the spectra are calibrated using residual solvent peaks. publish.csiro.au
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to the vibrational modes of chemical bonds. anu.edu.auegyankosh.ac.in Different functional groups exhibit characteristic absorption bands in the IR spectrum. lehigh.edu
While specific detailed IR data for this compound was not extensively provided in the search results, IR spectroscopy is a standard technique used in conjunction with other methods for structural confirmation of natural products, including lactones like osmundalactone. anu.edu.autandfonline.com The presence of characteristic peaks corresponding to hydroxyl (-OH), carbonyl (C=O, particularly in the lactone ring), and ether (C-O) functionalities would be expected in the IR spectrum of this compound, supporting its proposed structure. tandfonline.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance, providing information about the presence of chromophores – functional groups that absorb light in this region. egyankosh.ac.inkoreamed.org This technique is particularly useful for detecting conjugated systems, aromatic rings, and carbonyl groups. egyankosh.ac.in
UV-Vis spectroscopy has been employed in the analysis of compounds isolated from plant extracts, including those containing this compound. koreamed.orgmdpi.com While specific λmax values for this compound were not detailed in the search results, the UV spectrum can provide confirmatory evidence for the presence of certain structural features within the molecule, such as the α,β-unsaturated carbonyl system present in the lactone moiety of osmundalactone, the aglycone of this compound. egyankosh.ac.in UV-Vis detection is also commonly coupled with chromatographic techniques like HPLC for the analysis and quantification of compounds. mdpi.com
Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment
Circular Dichroism (CD) spectroscopy is a valuable technique for determining the stereochemistry, specifically the absolute configuration, of chiral molecules. koreamed.org It measures the differential absorption of left and right circularly polarized light by a substance. researchgate.net
CD spectroscopy has been utilized in the study of natural products to assign absolute configurations. researchgate.net While direct application of CD specifically to this compound was not prominently featured in the search results, the technique is relevant for compounds with chiral centers, such as this compound and osmundalactone, to establish their precise three-dimensional structure. kyoto-u.ac.jpresearchgate.net Comparison of experimental CD spectra with calculated spectra or with the spectra of known compounds can aid in stereochemical assignments. researchgate.net
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are essential for separating complex mixtures of compounds found in natural extracts and for assessing the purity of isolated substances. nih.govrotachrom.com High-Performance Liquid Chromatography (HPLC) is a widely used and powerful method for the separation, identification, and quantification of various compounds, including natural products like this compound. koreamed.orgtaylorfrancis.com
High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Quantification
HPLC is a versatile chromatographic technique that separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. nih.govrotachrom.com It is widely used for both analytical and preparative purposes, allowing for the isolation of pure compounds from complex matrices and the quantification of specific analytes. nih.govnih.gov
HPLC has been employed in the isolation and analysis of compounds from fern extracts where this compound is found. publish.csiro.aukoreamed.org Different modes of HPLC, such as normal phase and reversed-phase, can be used depending on the polarity of the compounds being separated. mdpi.comnih.gov Reversed-phase HPLC is particularly common for the separation of relatively polar compounds like glycosides. nih.govnih.gov
The process typically involves preparing a sample extract and injecting it onto an HPLC column packed with a stationary phase. nih.gov A mobile phase, consisting of a solvent or mixture of solvents, is pumped through the column, carrying the sample components at different rates based on their affinities for the stationary and mobile phases. nih.govrotachrom.com A detector, often a UV-Vis detector, is used to monitor the eluent and detect the separated compounds as they exit the column. mdpi.com
HPLC parameters such as the stationary phase chemistry, mobile phase composition, flow rate, and temperature are optimized to achieve adequate separation and resolution of the target compound from other components in the mixture. elementlabsolutions.comresearchgate.net For example, studies have highlighted the importance of temperature in affecting HPLC separation efficiency and peak characteristics. researchgate.net
HPLC is not only used for isolation but also for the quantification of this compound in plant extracts. mdpi.com By comparing the peak area or height of this compound in the sample chromatogram to a calibration curve prepared using known concentrations of a standard, the concentration of this compound in the extract can be determined. mdpi.com
While specific detailed HPLC chromatograms or extensive quantitative data for this compound were not provided across all search results, the technique is a fundamental tool in the workflow for isolating and characterizing natural products like this compound, ensuring their purity for further spectroscopic analysis and research. mdpi.compublish.csiro.aukoreamed.org
Gas Chromatography (GC) for Volatile Aglycones
Gas Chromatography (GC) is an analytical technique widely used for the separation and analysis of volatile and semi-volatile compounds filab.frsigmaaldrich.com. While this compound itself is a glycoside and may not be directly amenable to standard GC without derivatization due to its polarity and lower volatility, GC is valuable for analyzing its volatile aglycone or degradation products. The aglycone of this compound is (-)-osmundalactone tandfonline.com.
GC operates by vaporizing a sample and transporting it through a chromatographic column by an inert carrier gas, such as helium or nitrogen sigmaaldrich.comphenomenex.combitesizebio.com. The separation of compounds within the mixture is based on their differential partitioning between the mobile gas phase and a stationary phase coated on the column interior sigmaaldrich.combitesizebio.com. Components with lower affinity for the stationary phase and higher volatility will travel through the column faster, resulting in separation based on retention time sigmaaldrich.combitesizebio.com.
In the context of this compound research, GC could be employed to analyze the volatile aglycone, (-)-osmundalactone, after hydrolysis of the glycoside. This allows for the study of the volatile components associated with this compound-containing plants. GC analysis typically involves an injector where the sample is vaporized, a column for separation, and a detector to measure the eluting compounds phenomenex.com. Predicted GC-MS spectra for this compound (after derivatization, e.g., silylation) are available, which can aid in identification when coupled with Mass Spectrometry .
Thin-Layer Chromatography (TLC) in Initial Screening
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique often used for initial screening and separation of components in non-volatile mixtures wikipedia.orglibretexts.orgsigmaaldrich.com. It is performed on a plate coated with a thin layer of adsorbent material (stationary phase) wikipedia.orgsigmaaldrich.com. The sample is applied as a spot, and a solvent or solvent mixture (mobile phase) is allowed to move up the plate by capillary action, separating the components based on their differing affinities for the stationary and mobile phases wikipedia.orglibretexts.org.
TLC can be a useful tool in the early stages of research on this compound-containing plant extracts. It can be used to monitor the progress of extraction or purification procedures, identify the presence of this compound by comparing its retardation factor (Rf) value to a standard, and assess the complexity of a mixture wikipedia.orglibretexts.org. While primarily a qualitative or semi-quantitative technique, TLC offers advantages in its simplicity, speed, and ability to handle multiple samples simultaneously libretexts.orgsigmaaldrich.com. Preparative TLC can also be used to purify small amounts of a compound libretexts.org.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of compounds broadinstitute.orgnih.govwikipedia.org. It is widely used for the identification and quantification of analytes in various samples broadinstitute.orgnih.gov. A mass spectrometer typically consists of an ionization source, a mass analyzer, and a detector broadinstitute.orgwikipedia.orgmsu.edu.
For this compound, MS can be used to determine its molecular mass and to obtain fragmentation patterns that provide structural information broadinstitute.orgnih.gov. The fragmentation pattern is characteristic of a compound and can be used for its identification nih.govwikipedia.org. By analyzing the m/z values of the molecular ion and its fragments, researchers can confirm the identity of this compound and potentially identify related compounds or metabolites. Different ionization techniques can be employed depending on the nature of the sample wikipedia.org.
Hyphenated Techniques (e.g., LC-MS, GC-MS) in Complex Mixture Analysis
Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for analyzing complex mixtures containing this compound.
LC-MS couples liquid chromatography, which is effective for separating a wide range of compounds including polar and non-volatile molecules like glycosides, with mass spectrometry wikipedia.orgthermofisher.comtechnologynetworks.com. This combination allows for the separation of this compound from other compounds in a complex extract before it enters the mass spectrometer for detection and identification wikipedia.orgthermofisher.com. LC-MS/MS (tandem mass spectrometry) provides even greater specificity and sensitivity by allowing for the selection of a parent ion and subsequent fragmentation to produce characteristic product ions nih.govnwo.nl. This is particularly useful for analyzing low-abundance compounds in complex matrices nwo.nl. LC-MS is considered a predominant analytical method for quantitative determination of analytes in biological matrices due to its high specificity, sensitivity, and throughput nih.govchromatographyonline.comnih.gov.
GC-MS combines gas chromatography with mass spectrometry and is typically used for the analysis of volatile and semi-volatile compounds filab.frwikipedia.org. As mentioned earlier, while this compound itself may not be directly analyzed by GC-MS without derivatization, this technique is suitable for analyzing its volatile aglycone, (-)-osmundalactone, or other volatile components present in the same sample . GC-MS can identify different substances within a test sample by combining the separation achieved by GC with the mass spectral information from MS filab.frwikipedia.org.
Both LC-MS and GC-MS are essential tools for the comprehensive analysis of this compound in complex biological or environmental samples, enabling the separation, identification, and characterization of the compound and related substances.
Quantitative Analysis and Standardization Protocols for this compound in Biological Matrices
Quantitative analysis of this compound in biological matrices, such as plant extracts, requires accurate and reliable methods to determine its concentration. Chromatographic techniques, particularly when coupled with mass spectrometry, are increasingly used for the quantitative determination of endogenous compounds in biological samples cstti.com. LC-MS/MS is often the technique of choice for quantitative analyses due to its high sensitivity and selectivity nih.govnih.gov.
Quantifying endogenous compounds like this compound in biological matrices presents challenges due to the potential lack of analyte-free matrices for preparing calibration standards nih.govcstti.com. Several approaches are employed to address this, including the standard addition method, background subtraction, surrogate matrix, and surrogate analyte methods nih.govcstti.com. The standard addition method involves adding increasing concentrations of the analyte to aliquots of the sample matrix to create a calibration curve nih.govcstti.com.
Standardization protocols are crucial to ensure the consistency and comparability of analytical results across different studies and laboratories dnv.com. While specific standardized protocols solely for this compound quantification were not extensively detailed in the search results, general principles of analytical method validation for quantitative analysis in biological matrices apply nih.govcstti.com. These principles involve demonstrating the method's accuracy, precision, sensitivity, and selectivity in the relevant matrix nih.govcstti.com. The use of appropriate internal standards can help to compensate for matrix effects and variations in sample preparation and instrument performance chromatographyonline.com.
Quantitative studies using techniques like UPLC have been reported for related compounds, indicating the feasibility of such approaches for this compound as well researchgate.net. For accurate quantification, it is essential to establish suitable chromatographic conditions and utilize calibration curves generated with appropriate standards researchgate.net.
Ecological and Physiological Significance of Osmundalin in Organisms
Role in Plant Defense Against Herbivory
Osmundalin is recognized for its role in plant defense, particularly against herbivores. scielo.brnumberanalytics.commdpi.com As a glycoside, it can be part of a plant's chemical defense arsenal. nih.govontosight.ai Studies have shown that this compound exhibits antifeedant properties. publish.csiro.aunih.gov For instance, this compound isolated from Osmunda japonica has demonstrated strong feeding-inhibition activity against the larvae of the yellow butterfly, Eurema hecabe mandarina. nih.govkyoto-u.ac.jp At a concentration of 0.2%, it showed 80% inhibition of feeding in these larvae. kyoto-u.ac.jp
Cyanogenic glycosides, a broader class of compounds to which this compound is related structurally through its aglycone osmundalactone (which is an epimer of the aglycone of angiopteroside) kyoto-u.ac.jp, are well-established defense compounds in numerous plant species. scielo.brnumberanalytics.comentomoljournal.comresearchgate.net These compounds release toxic hydrogen cyanide (HCN) upon enzymatic hydrolysis, which typically occurs when plant tissue is damaged by herbivores. scielo.brnumberanalytics.commdpi.comentomoljournal.com This release of HCN serves as a deterrent and can be toxic to predators. numberanalytics.commdpi.comentomoljournal.com While this compound itself is a glycoside of osmundalactone mdpi.comresearchgate.netu-szeged.hunih.govmdpi.com, and not explicitly a cyanogenic glycoside releasing HCN, its reported antifeedant activity suggests a defensive function against herbivory.
This compound as a Component of Plant Chemical Ecology
This compound contributes to the chemical ecology of the plants in which it is found. Chemical ecology explores the role of chemical compounds in the interactions between organisms and their environment. As a secondary metabolite with demonstrated antifeedant properties, this compound influences plant-herbivore interactions. publish.csiro.aunih.gov The presence and concentration of such defensive compounds can affect host plant selection by herbivores and can drive co-evolutionary processes between plants and insects. entomoljournal.com
While the broader chemical ecology of this compound is still an area requiring further research, its identification in species like Osmunda japonica and Todea barbara nih.govpublish.csiro.aupublish.csiro.auresearchgate.netresearchgate.net indicates its presence in specific ecological niches. These ferns inhabit diverse environments, and the production of compounds like this compound likely plays a role in their survival and interaction within these ecosystems.
Contribution to Overall Plant Secondary Metabolite Profiles
This compound is a component of the complex mixture of secondary metabolites produced by certain plants. Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play a role in ecological interactions. entomoljournal.com Ferns, in general, are known to produce a variety of phytochemicals, including flavonoids, terpenoids, and polyphenols. publish.csiro.au
Data on the co-occurrence of this compound with other secondary metabolites in Todea barbara includes the isolation of γ- and δ-lactones, flavonoid glycosides, a dihydrobenzofuran neolignan, and hydroxycinnamate/caffeic acid esters. publish.csiro.aupublish.csiro.auresearchgate.netresearchgate.net
Here is a table summarizing some compounds isolated alongside this compound in Todea barbara:
| Compound Class | Examples Isolated Alongside this compound in Todea barbara |
| Lactones | 5,6-dihydro-5-hydroxy-6-methyl-2H-pyran-2-one, 5-(1-hydroxyethyl)-2(5H)-furanone |
| Flavonoid Glycosides | Kaempferol 3-O-glucopyranoside, etc. publish.csiro.aupublish.csiro.au |
| Dihydrobenzofuran Neolignans | (−)-trans-blechnic acid publish.csiro.aupublish.csiro.au |
| Hydroxycinnamate/Caffeic Esters | 5-O-caffeoylshikimic acid publish.csiro.aupublish.csiro.au |
This demonstrates that this compound is part of a diverse array of secondary metabolites in these fern species.
Adaptive Advantages Conferred by this compound Production in Native Habitats
The production of this compound likely confers adaptive advantages to plants in their native habitats. The primary adaptive advantage appears to be related to defense against herbivory. publish.csiro.aunih.gov By deterring feeding, this compound can reduce tissue damage caused by herbivores, thereby increasing the plant's chances of survival and reproduction. This is particularly important in environments where herbivore pressure is high.
The presence of this compound in ferns like Osmunda japonica, found in eastern Asia, and Todea barbara, found in the southern hemisphere including Australia, suggests that this compound provides a selective advantage in these distinct geographical areas. nih.govpublish.csiro.aupublish.csiro.au The ability to produce such defensive compounds can be crucial for the establishment and persistence of plant species in the face of various biotic challenges. researchgate.net While further research is needed to fully understand the specific ecological pressures that favor this compound production in different native habitats, its consistent presence and demonstrated bioactivity point towards a significant adaptive role.
The production of secondary metabolites, including glycosides like this compound, can also be influenced by environmental factors, suggesting a degree of phenotypic plasticity that can be adaptive in changing conditions. scielo.brnih.govnih.gov This plasticity allows plants to adjust their defense strategies based on the perceived threat from herbivores or other environmental stresses.
Q & A
Q. What spectroscopic and chromatographic methods are recommended for characterizing Osmundalin’s structural properties?
Q. How can researchers ensure this compound’s purity during extraction and synthesis?
Implement rigorous purification protocols, such as recrystallization or column chromatography, and validate purity via melting point analysis and thin-layer chromatography (TLC). Document solvent systems, temperature gradients, and retention factors to enable reproducibility .
Q. What are the best practices for documenting this compound synthesis in experimental protocols?
Provide step-by-step reaction conditions (e.g., catalysts, solvents, stoichiometry), purification methods, and yield calculations. Include raw data (e.g., TLC plates, chromatograms) in supplementary materials to address potential reproducibility issues .
Advanced Research Questions
Q. How should experimental designs address discrepancies between in vitro and in vivo efficacy data for this compound?
Conduct dose-response studies across multiple biological models (e.g., cell lines, animal models) to identify bioavailability or metabolic stability limitations. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile differences, and validate findings with isotopic labeling or metabolite profiling .
Q. What statistical approaches resolve batch-to-batch variability in this compound’s bioactivity assays?
Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., temperature, humidity) and implement quality control charts for critical parameters. Report relative standard deviations (RSD) for biological replicates and use ANOVA to assess significance of variability .
Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?
Combine transcriptomics, proteomics, and metabolomics datasets using pathway enrichment tools (e.g., KEGG, Gene Ontology). Validate hypotheses with CRISPR/Cas9 knockouts or chemical inhibitors, and report false discovery rates (FDR) to ensure robustness .
Q. What methodologies address contradictions in this compound’s reported solubility profiles across studies?
Standardize solvent systems (e.g., pH, ionic strength) and use dynamic light scattering (DLS) to assess aggregation. Compare results with computational solubility predictions (e.g., COSMO-RS) and disclose environmental conditions (e.g., humidity) in metadata .
Q. How should long-term stability studies for this compound be designed to meet regulatory standards?
Follow ICH guidelines by testing degradation under accelerated (40°C/75% RH) and real-time conditions. Use stability-indicating assays (e.g., HPLC-DAD) to monitor impurities and apply Arrhenius kinetics to predict shelf life .
Q. What cross-disciplinary strategies enhance this compound’s translational research potential?
Collaborate with computational chemists for molecular docking studies and material scientists for nanoformulation. Publish negative results (e.g., failed toxicity assays) to mitigate publication bias and enable meta-analyses .
Q. How can researchers validate this compound’s target specificity in complex biological systems?
Employ orthogonal assays (e.g., SPR, ITC) to confirm binding affinities and use genetic knockouts or RNAi to assess off-target effects. Report selectivity ratios (IC50 target/IC50 off-target) and correlate with phenotypic outcomes .
Methodological Guidance
- Data Presentation : Use tables to summarize key findings (e.g., IC50 values, purity metrics) and avoid duplicating data in text and figures .
- Reproducibility : Archive raw datasets (e.g., NMR spectra, chromatograms) in public repositories (e.g., Zenodo) and cite DOI links in methods sections .
- Contradiction Analysis : Frame conflicting results as hypotheses for future studies, emphasizing mechanistic follow-ups (e.g., structural analogs, mutant models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
